(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
Properties
IUPAC Name |
[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO6/c22-14-5-12(20-13(6-14)9-25-10-26-20)7-18-19(23)16-4-3-15(8-17(16)28-18)27-21(24)11-1-2-11/h3-8,11H,1-2,9-10H2/b18-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHHEYZHKOMPFY-WSVATBPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique molecular structure characterized by a benzofuran core, a benzo[d][1,3]dioxin moiety, and a cyclopropanecarboxylate group. Its molecular formula is C22H18BrNO7, with a molecular weight of 488.3 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown significant anti-tumor activity through mechanisms involving apoptosis and modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 10.0 | Cytokine modulation |
| (Z)-2... | A549 | TBD | TBD |
2. Anti-inflammatory Effects
The compound is hypothesized to possess anti-inflammatory properties based on its structural components. Similar benzofuran derivatives have demonstrated inhibition of pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit selective antimicrobial activity against certain bacterial strains. However, the overall antimicrobial efficacy appears limited compared to other classes of compounds .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets such as kinases involved in cell proliferation and survival pathways.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against lung cancer cells (A549) with an IC50 value yet to be determined (TBD). The study focused on understanding the apoptosis pathway activated by the compound.
Study 2: Anti-inflammatory Assay
In another investigation, the anti-inflammatory effects were assessed using an in vitro model that measured the release of pro-inflammatory cytokines in response to treatment with the compound. Results showed a notable decrease in IL-6 levels, indicating potential therapeutic applications in inflammatory conditions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Bioactivity and Mechanism
- Bromine substitution : Enhances electrophilicity and binding to microbial enzymes, as seen in halogenated marine metabolites .
- Cyclopropane ester : Increases membrane permeability, similar to synthetic pesticides that disrupt insect cuticle integrity .
- Dihydrobenzofuran core : May interact with oxidative stress pathways, akin to plant coumarins .
Table 2: Hypothetical Bioactivity Profile
Q & A
Basic Research Questions
Q. What synthetic strategies are critical for constructing the benzodioxin and benzofuran moieties in this compound?
- Methodology : Utilize a cascade [3,3]-sigmatropic rearrangement under anhydrous conditions (e.g., NaH in THF at 0°C) to form the benzofuran core. Bromination at the 6-position of the benzodioxin ring can be achieved using electrophilic brominating agents, with careful monitoring via -NMR to track regioselectivity . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate intermediates.
Q. Which analytical techniques are essential for confirming the compound’s structure?
- Methodology : Combine - and -NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm). For crystalline intermediates, X-ray diffraction provides unambiguous confirmation of the (Z)-configuration .
Q. How are common side reactions during synthesis mitigated?
- Methodology : Control moisture and oxygen using Schlenk techniques to prevent hydrolysis of the cyclopropane ester. Optimize stoichiometry (e.g., 1.1 eq NaH for deprotonation) to minimize dimerization. Side products like over-brominated derivatives can be reduced by limiting reaction times and using low-temperature bromination .
Advanced Research Questions
Q. How can the (Z)-stereochemistry of the methylene bridge be rigorously controlled?
- Methodology : Employ stereospecific catalysts (e.g., chiral Lewis acids) during the aldol condensation step to favor the (Z)-isomer. Reaction kinetics studies (e.g., variable-temperature NMR) can identify optimal conditions for stereochemical retention. Compare experimental NOESY data with computational models (DFT) to validate spatial arrangements .
Q. How to resolve contradictions between experimental and computational NMR chemical shifts?
- Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. Use density functional theory (DFT) calculations with solvent corrections (e.g., PCM model for THF) to predict shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding, requiring further analysis via variable-concentration NMR .
Q. What advanced strategies determine stability under physiological conditions?
- Methodology : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Identify degradation products via LC-QTOF-MS and compare fragmentation patterns to synthetic standards. For oxidative stability, use radical initiators (e.g., AIBN) to simulate metabolic pathways .
Q. How to design experiments for optimizing reaction yields in flow chemistry systems?
- Methodology : Apply Design of Experiments (DoE) to assess variables (residence time, temperature, catalyst loading). Use microreactors for precise control, and analyze outcomes with response surface methodology. For example, a Central Composite Design can identify optimal conditions for the cyclopropane ester formation step .
Contradiction Analysis & Troubleshooting
Q. How to address inconsistent biological activity across studies?
- Methodology : Verify purity (>98% by HPLC) and stereochemical integrity (chiral HPLC or CD spectroscopy). Test for polymorphic forms via DSC/XRD. If activity persists, use proteomics (e.g., affinity chromatography) to identify off-target interactions .
Q. Why might X-ray data conflict with spectroscopic assignments?
- Methodology : Re-examine crystal packing effects, which may alter bond angles. For flexible moieties (e.g., cyclopropane ester), compare solid-state (X-ray) and solution-state (NMR) data. Use DFT-based conformational searches to model dynamic effects .
Methodological Best Practices
- Stereochemical Validation : Always cross-validate (Z/E) configurations using NOESY (e.g., proximity of methylene protons to benzodioxin protons) and computational modeling .
- Purity Assurance : Employ orthogonal purification methods (e.g., size-exclusion chromatography after recrystallization) to eliminate trace catalysts or solvents .
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) rigorously, as subtle changes can impact yields in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
